Saponin

Description

Properties

IUPAC Name |

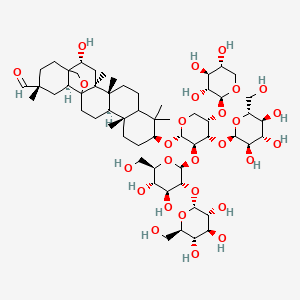

(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-OSHGGGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23643-76-7, 8047-15-2 | |

| Record name | Cyclamin (saponin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023643767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Saponin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the saponin (B1150181) biosynthesis pathway in plants, a critical area of study for the discovery and development of novel therapeutic agents. Saponins (B1172615), a diverse group of naturally occurring glycosides, exhibit a wide range of pharmacological activities, making them a focal point of research in medicine and biotechnology. This document details the core biosynthetic pathways, key enzymatic players, regulatory mechanisms, and essential experimental protocols for studying these complex molecules.

Introduction to this compound Biosynthesis

Saponins are broadly classified into two major groups based on the structure of their aglycone (sapogenin) backbone: triterpenoid (B12794562) and steroidal saponins.[1][2] The biosynthesis of these compounds is a complex, multi-step process originating from the isoprenoid pathway.[3][4] The general pathway can be divided into three main stages:

-

Formation of the C30 precursor, 2,3-oxidosqualene (B107256): This initial phase occurs in the cytoplasm via the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA.[5][6] A series of enzymatic reactions leads to the synthesis of the linear hydrocarbon squalene (B77637), which is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[5]

-

Cyclization of 2,3-oxidosqualene: This is the first major diversification step, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6][7] These enzymes direct the cyclization of the linear precursor into a variety of polycyclic triterpene or sterol skeletons.[7]

-

Modification of the aglycone backbone: Following cyclization, the triterpene or sterol skeleton undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYPs).[3][8] Subsequently, sugar moieties are sequentially attached to the aglycone by UDP-dependent glycosyltransferases (UGTs), leading to the vast diversity of this compound structures.[4]

Core Biosynthetic Pathways

The biosynthesis of saponins diverges after the formation of 2,3-oxidosqualene, leading to the production of either triterpenoid or steroidal saponins.

Triterpenoid this compound Biosynthesis

The cyclization of 2,3-oxidosqualene by specific OSCs, such as β-amyrin synthase (bAS), α-amyrin synthase, and lupeol (B1675499) synthase, forms the various pentacyclic triterpene backbones.[5][9] The most common of these is β-amyrin, the precursor to a wide array of oleanane-type saponins.[10] Following the formation of the triterpene skeleton, a series of regio- and stereospecific hydroxylations are carried out by CYPs, followed by glycosylations at different positions by UGTs.[1]

Steroidal this compound Biosynthesis

In the steroidal this compound pathway, 2,3-oxidosqualene is first cyclized to cycloartenol (B190886) by cycloartenol synthase (CAS).[11] Cycloartenol then undergoes a series of enzymatic reactions to form cholesterol, which serves as the precursor for steroidal saponins.[11] The cholesterol backbone is then modified by various CYPs and UGTs to produce the diverse array of steroidal saponins.[12][13]

Key Enzymes in this compound Biosynthesis

The synthesis of saponins is orchestrated by three main classes of enzymes that exhibit remarkable substrate specificity and catalytic efficiency.

Oxidosqualene Cyclases (OSCs)

OSCs are pivotal enzymes that catalyze the cyclization of 2,3-oxidosqualene to form the diverse triterpene and sterol skeletons.[7] These enzymes are classified based on the primary product they form.

| Enzyme | Product | Plant Source Example |

| β-Amyrin Synthase (bAS) | β-Amyrin | Panax ginseng, Euphorbia tirucalli |

| α-Amyrin Synthase | α-Amyrin | Arabidopsis thaliana |

| Lupeol Synthase | Lupeol | Lotus japonicus |

| Cycloartenol Synthase (CAS) | Cycloartenol | Ubiquitous in plants |

| Dammarenediol-II synthase | Dammarenediol-II | Panax ginseng |

Table 1: Key Oxidosqualene Cyclases in this compound Biosynthesis.

Cytochrome P450 Monooxygenases (CYPs)

CYPs are a large and diverse family of heme-containing enzymes that introduce oxygen into a wide range of substrates.[14] In this compound biosynthesis, CYPs are responsible for the hydroxylation and other oxidative modifications of the triterpene and sterol backbones, which significantly contributes to the structural diversity of saponins.[3][8]

| Enzyme Family | Function | Plant Source Example |

| CYP716A | C-28 oxidation of β-amyrin and α-amyrin | Medicago truncatula |

| CYP72A | C-23 hydroxylation of oleanolic acid | Barbarea vulgaris |

| CYP88D | C-11 oxidation of β-amyrin | Glycyrrhiza uralensis |

| CYP93E | C-24 hydroxylation of β-amyrin | Glycine max |

| CYP71 | Sesquiterpene and triterpene modification | Various |

Table 2: Key Cytochrome P450 Families in Triterpenoid this compound Biosynthesis.

UDP-Dependent Glycosyltransferases (UGTs)

UGTs are responsible for the final stage of this compound biosynthesis, catalyzing the transfer of sugar moieties from an activated nucleotide sugar (e.g., UDP-glucose) to the aglycone.[4] This glycosylation step is crucial for the solubility, stability, and biological activity of saponins.[1]

| Enzyme | Substrate | Product | Plant Source Example |

| UGTPg1 | Protopanaxadiol (PPD) | Compound K (CK) | Panax ginseng |

| PgUGT74AE2 | PPD, CK | Ginsenoside Rh2, Ginsenoside F2 | Panax ginseng |

| PgUGT94Q2 | Ginsenoside Rh2, F2 | Ginsenoside Rg3, Ginsenoside Rd | Panax ginseng |

| UGT73C10/C11 | Oleanolic acid, Hederagenin | 3-O-glucosides | Barbarea vulgaris |

Table 3: Key UDP-Dependent Glycosyltransferases in this compound Biosynthesis.

Regulation of this compound Biosynthesis

The biosynthesis of saponins is a tightly regulated process, influenced by developmental cues and environmental stimuli. This regulation occurs primarily at the transcriptional level, involving a complex network of transcription factors (TFs) and signaling molecules.

Phytohormones, particularly jasmonates (e.g., methyl jasmonate, MeJA), play a central role in inducing the expression of this compound biosynthetic genes.[15] Wounding or herbivore attack triggers the jasmonate signaling cascade, leading to the activation of TFs that bind to the promoter regions of key biosynthetic genes, thereby upregulating their transcription. Several families of TFs have been implicated in the regulation of this compound biosynthesis, including bHLH, MYB, and WRKY.[1][16]

Quantitative Data of Key Enzymes

The catalytic efficiency of enzymes is a critical parameter in understanding and engineering metabolic pathways. The Michaelis constant (Km) and the catalytic constant (kcat) are key kinetic parameters that describe an enzyme's affinity for its substrate and its turnover rate, respectively.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Plant Source |

| β-Amyrin Synthase | 2,3-Oxidosqualene | 33.8 | 0.77 | 2.28 x 104 | Euphorbia tirucalli |

| PgUGT74AE2 | Compound K | 40 | - | - | Panax ginseng |

| PgUGT94Q2 | Ginsenoside Rh2 | - | - | - | Panax ginseng |

| Bs-YjiC | Ginsenoside Rg3 | 99.0 | - | - | Bacillus subtilis (recombinant) |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound biosynthesis.

Extraction and Quantification of Saponins by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of saponins.[6][8]

Protocol: Quantification of Ginsenosides (B1230088) in Panax ginseng

-

Sample Preparation: Weigh 1.0 g of dried, powdered Panax ginseng root into a flask. Add 50 mL of 70% methanol (B129727) and extract using an ultrasonic bath for 30 minutes.

-

Extraction: Centrifuge the extract at 3000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Sample Solution: Dissolve the dried extract in 5 mL of methanol and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient might be: 0-10 min, 20% A; 10-40 min, 20-60% A; 40-50 min, 60-80% A.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 203 nm or an Evaporative Light Scattering Detector (ELSD).

-

-

Quantification: Prepare a series of standard solutions of known concentrations for each ginsenoside to be quantified. Generate a calibration curve by plotting peak area against concentration. Determine the concentration of ginsenosides in the sample by comparing their peak areas to the calibration curve.[5][15]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify the expression levels of genes involved in this compound biosynthesis.[17]

Protocol: Gene Expression Analysis in Medicago truncatula

-

RNA Extraction: Isolate total RNA from plant tissue (e.g., leaves or roots) using a suitable RNA extraction kit or a TRIzol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target biosynthetic genes (e.g., bAS, CYP716A12, UGT73K1) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qPCR Reaction: Set up the qPCR reaction with a suitable SYBR Green master mix, the synthesized cDNA, and the designed primers.

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 s), annealing (e.g., 60°C for 30 s), and extension (72°C for 30 s).

-

Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to the reference gene.[17][18]

Enzyme Assays

Protocol: In Vitro UDP-Glycosyltransferase (UGT) Assay

This protocol is a general guideline for assaying the activity of a purified recombinant UGT.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM DTT

-

5 mM UDP-sugar (e.g., UDP-glucose)

-

100 µM aglycone substrate (e.g., protopanaxadiol)

-

Purified UGT enzyme (1-5 µg)

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol or acetonitrile.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect and quantify the glycosylated product. A control reaction without the enzyme or without the UDP-sugar should be included. A more high-throughput method involves using a commercial kit like the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the reaction via a luminescent signal.[19][20]

Note on OSC and CYP Assays:

-

Oxidosqualene Cyclase (OSC) Assay: These assays typically involve incubating the purified enzyme with radiolabeled or fluorescently tagged 2,3-oxidosqualene. The products are then extracted with an organic solvent (e.g., hexane) and analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the cyclized products.[7][21]

-

Cytochrome P450 (CYP) Assay: CYP assays are more complex as they require a redox partner, typically a cytochrome P450 reductase (CPR), and a source of electrons (NADPH). The reaction mixture includes the purified CYP and CPR (often co-expressed in a microsomal fraction), the triterpene substrate, and NADPH in a suitable buffer. The reaction is incubated and then the products are extracted and analyzed by HPLC or GC-MS.[22][23]

Conclusion

The biosynthesis of saponins in plants is a complex and fascinating area of study with significant implications for drug discovery and development. A thorough understanding of the enzymes, genes, and regulatory networks involved is essential for harnessing the potential of these valuable natural products. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and manipulate the this compound biosynthesis pathway, paving the way for the development of novel therapeutics and improved crop varieties. Further research is needed to fully elucidate the intricate details of these pathways and to characterize the vast array of enzymes involved in generating the immense structural diversity of saponins.

References

- 1. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. [PDF] Determination of 22 ginsenosides in ginseng products using ultra-high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative determination of ginsenosides by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β‐Amyrin synthase from Conyza blinii expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Amyrin biosynthesis: catalytic mechanism and substrate recognition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Purification, kinetics, inhibitors and CD for recombinant β‐amyrin synthase from Euphorbia tirucalli L and functional analysis of the DCTA motif, which is highly conserved among oxidosqualene cyclases | Semantic Scholar [semanticscholar.org]

- 12. Structure-Based Pipeline for Plant Enzymes: Pilot Study Identifying Novel Ginsenoside Biosynthetic UGTs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC SEPARATION AND QUANTITATIVE DETERMINATION OF GINSENOSIDES FROM PANAX GINSENG, PANAX QUINQUEFOLIUM AND FROM GINSENG DRUG PREPARATIONS -Proceedings of the Ginseng society Conference | Korea Science [koreascience.kr]

- 16. jeffleenovels.com [jeffleenovels.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. pnas.org [pnas.org]

- 22. criver.com [criver.com]

- 23. mdpi.com [mdpi.com]

The Vast and Varied World of Triterpenoid Saponins: A Technical Guide to Structural Diversity and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triterpenoid (B12794562) saponins (B1172615) represent a remarkably diverse and abundant class of plant secondary metabolites, renowned for their wide spectrum of biological activities and significant potential in drug discovery and development. These complex glycosides, characterized by a thirty-carbon triterpenoid aglycone linked to one or more sugar chains, exhibit a structural heterogeneity that is central to their varied pharmacological effects. This guide provides a comprehensive overview of the structural diversity of triterpenoid saponins, detailed experimental protocols for their study, and insights into their mechanisms of action.

The Architectural Blueprint: Understanding Triterpenoid Saponin (B1150181) Structure

Triterpenoid saponins are amphipathic molecules, consisting of a hydrophobic triterpenoid backbone, known as the aglycone or sapogenin, and hydrophilic sugar moieties. The immense structural diversity arises from variations in both of these components.

The Aglycone Core: A Multitude of Skeletons

The journey to structural diversity begins with the cyclization of 2,3-oxidosqualene (B107256), a linear 30-carbon precursor synthesized via the mevalonate (B85504) pathway.[1][2] This cyclization, catalyzed by a class of enzymes called oxidosqualene cyclases (OSCs), can produce over 100 different triterpene scaffolds.[3][4] These skeletons then undergo a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl, carboxyl, and other functional groups, further diversifying the aglycone structures.[5][6]

The most common triterpenoid skeletons include:

-

Oleanane: A pentacyclic structure, with β-amyrin as a common precursor. Oleanolic acid is a well-known oleanane-type sapogenin.

-

Ursane: Another pentacyclic skeleton, isomeric to oleanane, with α-amyrin as a precursor. Ursolic acid is a representative ursane-type sapogenin.

-

Lupane: A pentacyclic structure characterized by a five-membered E-ring, with lupeol (B1675499) as a key intermediate.

-

Dammarane: A tetracyclic triterpenoid skeleton, which is the core of the pharmacologically significant ginsenosides (B1230088) found in Panax species.

The Glycan Chains: Endless Combinations

The hydrophilic character of saponins is imparted by the sugar chains attached to the aglycone. These chains are assembled by the sequential action of UDP-dependent glycosyltransferases (UGTs), which attach various sugar residues to the hydroxyl or carboxyl groups of the sapogenin.[5][6] The diversity in the glycan portion is generated by:

-

Number of sugar chains: Saponins are classified as monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or, more rarely, tridesmosidic.[7][8]

-

Type of monosaccharides: Common sugars include D-glucose, D-galactose, L-rhamnose, L-arabinose, D-xylose, and D-glucuronic acid.

-

Linkage and sequence: The order of the sugar units and the specific hydroxyl groups involved in the glycosidic bonds create a vast number of possible isomers.

-

Acylation: The sugar moieties can be further modified by the attachment of acyl groups, such as acetyl or malonyl groups, which can influence the biological activity of the this compound.

Quantitative Distribution of Triterpenoid Saponins

The concentration and composition of triterpenoid saponins can vary significantly between different plant species, and even between different organs of the same plant. This variation is influenced by genetic factors, developmental stage, and environmental conditions. The following tables summarize the quantitative data for some important triterpenoid saponins.

Table 1: Content of Ginsenosides in Different Parts of Panax ginseng

| Ginsenoside | Main Root (mg/100g) | Root Hair (mg/100g) | Leaf (mg/100g) |

| Rg1 | 35.81 | 108.23 | 289.45 |

| Re | 54.23 | 217.45 | 142.33 |

| Rf | 28.98 | 34.21 | 45.67 |

| Rb1 | 78.45 | 189.34 | 256.78 |

| Rc | 58.72 | 294.13 | 189.23 |

| Rb2 | 45.67 | 156.78 | 123.45 |

| Rd | 19.87 | 86.58 | 98.76 |

| Total | 292.87 | 1186.72 | 3538.71 |

Data compiled from[7]

Table 2: Content of Saikosaponins in the Roots of Different Bupleurum Species

| Saikothis compound | B. falcatum 'Mishima' (mg/100g) | B. falcatum (mg/100g) | B. latissimum (mg/100g) |

| Saikothis compound a | 745.74 | 484.60 | Not specified |

| Saikothis compound c | Not specified | 181.71 | 351.90 |

| Total | 1281.94 | 669.67 | 489.95 |

Data compiled from[7]

Table 3: Oleanolic Acid Content in Various Medicinal Plants

| Plant Species | Plant Part | Oleanolic Acid Content (% dry weight) |

| Olea europaea | Leaves | 1.60 - 3.10 |

| Ligustrum lucidum | Fruit | 0.60 - 2.60 |

| Lantana camara | Leaves | ~1.20 |

| Eriobotrya japonica | Leaves | 0.70 - 1.40 |

Table 4: Lupeol Content in Selected Medicinal Plants

| Plant Species | Plant Part | Lupeol Content (mg/100g crude drug) |

| Derris scandens | Stem | 40.72 ± 0.40 |

| Albizia procera | Stem bark | 21.44 ± 0.89 |

| Diospyros rhodocalyx | Stem bark | 25.33 ± 0.55 |

Data compiled from[10]

Experimental Protocols for Triterpenoid this compound Analysis

The study of triterpenoid saponins involves a multi-step process of extraction, isolation, purification, and structural elucidation.

Extraction

The choice of extraction method depends on the polarity of the target saponins and the plant matrix.

Protocol 1: Maceration (General Purpose)

-

Sample Preparation: Air-dry and finely powder the plant material.

-

Extraction: Macerate the powdered material in methanol (B129727) or 70-80% ethanol (B145695) at room temperature for several days with occasional shaking.[3][11]

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Defatting: For non-polar saponins, the crude extract can be suspended in water and partitioned with a non-polar solvent like n-hexane or petroleum ether to remove lipids and chlorophyll.[12]

Protocol 2: Soxhlet Extraction (for less polar saponins)

-

Sample Preparation: Place the dried, powdered plant material in a thimble.

-

Extraction: Extract the material with a solvent of appropriate polarity (e.g., chloroform, followed by ethanol) in a Soxhlet apparatus for several hours.[3]

-

Concentration: Concentrate the resulting extract using a rotary evaporator.

Isolation and Purification

Chromatographic techniques are indispensable for the separation of individual saponins from complex crude extracts.

Protocol 3: Column Chromatography (Initial Fractionation)

-

Stationary Phase: Pack a glass column with silica (B1680970) gel or a macroporous resin (e.g., AB-8).[2]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., increasing the proportion of methanol and then water).[2][12]

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Combine fractions with similar TLC profiles and concentrate them.

Protocol 4: High-Performance Liquid Chromatography (HPLC) (Fine Purification)

-

Column: Use a reversed-phase column (e.g., C18) for the separation of most triterpenoid saponins.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is commonly used.[7]

-

Detection: A UV detector (typically at low wavelengths like 203-210 nm, as many saponins lack a strong chromophore) or an Evaporative Light Scattering Detector (ELSD) can be employed.

-

Preparative HPLC: For obtaining pure compounds in larger quantities, a preparative HPLC system with a larger column is used.[12]

Protocol 5: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection: Choose a suitable two-phase solvent system (e.g., chloroform-methanol-water).[2]

-

Operation: The HSCCC instrument is filled with the stationary phase, and the sample is injected. The mobile phase is then pumped through the coil, leading to the separation of the compounds based on their partition coefficients between the two liquid phases.

-

Fraction Collection: Fractions are collected and analyzed for the presence of the target saponins.

Structural Elucidation

The definitive identification of a triterpenoid this compound's structure requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 6: Mass Spectrometry (Molecular Weight and Sugar Sequence)

-

Ionization: Electrospray Ionization (ESI) is the most common soft ionization technique for saponins, typically in negative ion mode, which often yields the deprotonated molecule [M-H]⁻.[13]

-

MS Analysis: Obtain the high-resolution mass spectrum to determine the molecular formula.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern provides information about the sugar sequence through the sequential loss of sugar residues. The mass of the final aglycone fragment can also be determined.[13]

Protocol 7: NMR Spectroscopy (Complete Structure and Stereochemistry)

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, DMSO-d₆).

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number and type of protons. Anomeric protons of the sugar units typically resonate between δ 4.2 and 5.5 ppm.

-

¹³C NMR (with DEPT): Determines the number of carbons and distinguishes between CH₃, CH₂, CH, and quaternary carbons. Anomeric carbons usually appear in the δ 95-110 ppm region.[14]

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is crucial for tracing the connectivity within each sugar ring and parts of the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting the sugar units to each other and to the aglycone, as well as for assembling the aglycone skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the stereochemistry and the sequence of the sugar chain.

-

Visualizing the Complexity: Pathways and Workflows

Biosynthesis of Triterpenoid Saponins

The biosynthesis of triterpenoid saponins is a complex, multi-step process that begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of modifications to the triterpene skeleton, followed by glycosylation.

Experimental Workflow for Isolation and Characterization

The process of identifying a novel triterpenoid this compound follows a logical progression from the raw plant material to the final elucidated structure.

Signaling Pathways Modulated by Triterpenoid Saponins

The diverse biological activities of triterpenoid saponins are often attributed to their ability to modulate key cellular signaling pathways.

Many triterpenoid saponins exhibit potent anti-inflammatory properties by interfering with the activation of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Certain triterpenoid saponins can induce apoptosis in cancer cells by triggering the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.

Conclusion

The structural diversity of triterpenoid saponins is a testament to the intricate biosynthetic machinery of plants. This diversity is not merely a chemical curiosity but is directly linked to the wide array of biological activities these molecules possess. For researchers in drug discovery and development, a thorough understanding of this structural variety, coupled with robust analytical methodologies, is paramount. The protocols and pathways outlined in this guide provide a foundational framework for the exploration and characterization of this fascinating and pharmacologically significant class of natural products. The continued investigation into the structure-activity relationships of triterpenoid saponins holds immense promise for the development of novel therapeutics for a range of human diseases.

References

- 1. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. iomcworld.com [iomcworld.com]

- 4. Dammarane-type triterpenoid saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative analysis of triterpene lupeol and anti-inflammatory potential of the extracts of traditional pain-relieving medicinal plants Derris scandens, Albizia procera, and Diospyros rhodocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Polyesterified Ursane Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

Saponin Structure-Function Relationships: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Saponins (B1172615), a structurally diverse class of glycosides naturally occurring in a wide variety of plants and some marine organisms, have garnered significant scientific interest for their broad spectrum of pharmacological activities.[1][2] Their unique amphiphilic nature, consisting of a hydrophobic aglycone (triterpenoid or steroid) and one or more hydrophilic sugar moieties, underpins their diverse biological functions, ranging from cytotoxic and anti-inflammatory to immunomodulatory and antiviral effects.[3] This technical guide provides a comprehensive overview of the critical relationships between the chemical structure of saponins and their biological functions, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The Core Structure of Saponins: A Foundation for Diverse Bioactivity

The fundamental structure of a saponin (B1150181) consists of two main components:

-

Aglycone (or Sapogenin): This is the non-sugar, lipophilic part of the molecule. Based on the aglycone skeleton, saponins are broadly classified into two major groups:

-

Triterpenoid (B12794562) Saponins: Possessing a 30-carbon backbone, these are the most widespread group of saponins.[4]

-

Steroid Saponins: Characterized by a 27-carbon steroidal skeleton.[5]

-

-

Glycone: This is the hydrophilic part, composed of one or more sugar chains attached to the aglycone. The sugar units can vary and include D-glucose, D-galactose, L-rhamnose, L-arabinose, D-xylose, and D-glucuronic acid.[1] The number of sugar chains attached to the aglycone determines the classification of saponins into:

-

Monodesmosidic: One sugar chain.

-

Bidesmosidic: Two sugar chains.[6]

-

The vast structural diversity of saponins arises from variations in the aglycone core, the type, number, and linkage of sugar moieties, and the presence of other functional groups, such as acyl groups.[1][7] These structural nuances are directly correlated with their biological and pharmacological properties.[8][9]

Structure-Activity Relationships in Key Biological Functions

The interplay between the structural features of saponins and their biological activities is a critical area of research for drug development. The following sections summarize these relationships for several key functions, with quantitative data presented for comparative analysis.

Cytotoxic Activity

The cytotoxic effects of saponins against various cancer cell lines are a major focus of pharmacological research. The structure of both the aglycone and the sugar moieties significantly influences this activity.[9][10]

Key Structural Determinants:

-

Aglycone Type: Both triterpenoid and steroidal saponins exhibit cytotoxic properties.[10][11]

-

Sugar Chains: The number and composition of sugar chains are crucial. For some steroidal saponins, a lower number of sugar residues in the carbohydrate chain has been associated with increased cytotoxicity.[12] However, the specific sequence and linkage of monosaccharides also play a vital role.[9][10]

-

Functional Groups: The presence of specific functional groups on the aglycone can modulate activity. For instance, in certain triterpenoid saponins, an oleanane-type scaffold is preferred for enhanced cytotoxicity.[13]

Table 1: Cytotoxicity of Triterpenoid Saponins against Cancer Cell Lines

| This compound | Aglycone Type | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Saikothis compound A | Triterpenoid | RAW 264.7 | - | [14] |

| Ursolic Acid | Triterpenoid | A549 | 21.9 ± 0.05 | [15] |

| HeLa | 11.2 ± 0.05 | [15] | ||

| HepG2 | 104.2 ± 0.05 | [15] | ||

| SH-SY5Y | 6.9 ± 0.05 | [15] | ||

| Oleanolic Acid | Triterpenoid | A549 | 98.9 ± 0.05 | [15] |

| HeLa | 83.6 ± 0.05 | [15] | ||

| HepG2 | 408.3 ± 0.05 | [15] | ||

| Hederagenin | Triterpenoid | A549 | 78.4 ± 0.05 | [15] |

| HeLa | 56.4 ± 0.05 | [15] | ||

| HepG2 | 40.4 ± 0.05 | [15] | ||

| SH-SY5Y | 12.3 ± 0.05 | [15] | ||

| This compound 1 | Triterpenoid | U251MG | 7.4 µg/ml | [16] |

| U87MG | 8.6 µg/ml | [16] |

Table 2: Cytotoxicity of Steroidal Saponins against Cancer Cell Lines

| This compound | Aglycone Type | Cancer Cell Line | IC50 (µM) | Reference(s) |

| A-24 | Steroidal | SGC-7901 | 3.03 | [17] |

| AGS | 2.18 | [17] | ||

| MGC-803 | 4.10 | [17] | ||

| NCI-N87 | 4.53 | [17] | ||

| BGC-823 | 5.11 | [17] | ||

| N45 | Steroidal | U251 | 3.14 | [18] |

| U87MG | 2.97 | [18] |

Anti-inflammatory Activity

Saponins exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1]

Key Structural Determinants:

-

Aglycone and Glycosylation: The specific aglycone structure and the nature of the attached sugars are critical for anti-inflammatory potency.

-

Inhibition of Signaling Pathways: Many saponins inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][14]

Table 3: Anti-inflammatory Activity of Saponins

| This compound Family | Specific this compound | Target | Cell Line | Inducer | IC50 Value (µM) | Reference(s) |

| Ginsenosides | Ginsenoside Rd | NF-κB | HepG2 | TNF-α | 3.47 | [1] |

| Ginsenoside Rg5 | NF-κB | HepG2 | TNF-α | 0.61 | [1] | |

| Ginsenoside Rz1 | NF-κB | HepG2 | TNF-α | 0.63 | [1] | |

| Ginsenoside Rk1 | NF-κB | HepG2 | TNF-α | 0.75 | [1] | |

| Ginsenoside Rb1 | TNF-α | RAW 264.7 | LPS | 56.5 | [1] | |

| Ginsenoside Rb2 | TNF-α | RAW 264.7 | LPS | 27.5 | [1] | |

| Steroidal Saponins | Gnetumoside A (Compound 1) | NO Production | Murine Macrophage | LPS | 14.10 ± 0.75 | [19] |

| Gnetumoside B (Compound 2) | NO Production | Murine Macrophage | LPS | 27.88 ± 0.86 | [19] | |

| Aspidthis compound G | NO Production | RAW264.7 | LPS | 82.1 | ||

| Aspidthis compound H | NO Production | RAW264.7 | LPS | 65.9 |

Adjuvant Activity

Certain saponins, most notably QS-21 from Quillaja saponaria, are potent vaccine adjuvants, enhancing both humoral and cellular immune responses.[4][20]

Key Structural Determinants:

-

Aglycone Modifications: The presence of an aldehyde group and an acyl residue on the triterpene aglycone can contribute to adjuvanticity.[21]

-

Sugar Chains: Branched sugar chains are also thought to be important for adjuvant activity.[21]

-

Formulation: The formulation of this compound adjuvants, such as in immunostimulating complexes (ISCOMs), can improve their efficacy and reduce toxicity.[4]

Table 4: Adjuvant Activity of this compound Formulations

| This compound/Adjuvant | Antigen | Immune Response Metric | Result | Reference(s) |

| VSA-1 (50 µg) | sCal (H1N1) | IgG Titer | Enhanced vs. sCal alone | |

| QS-21 (10 µg) | sCal (H1N1) | IgG Titer | Enhanced vs. sCal alone | |

| Alum (50 µg) | sCal (H1N1) | IgG Titer | Enhanced vs. sCal alone | |

| VSA-2 (5b) | Ovalbumin | IgG2a Production | Consistent enhancement | [13][17] |

| GPI-0100 | Ovalbumin | IgG1/IgG2a Production | Balanced Th1/Th2 response | [13][17] |

| TLR1/2a-SNP | RBD | Endpoint IgG Titer | 9.1 x 10^5 | |

| TLR4a-SNP | RBD | Endpoint IgG Titer | 5.2 x 10^5 | |

| CpG/Alum | RBD | Endpoint IgG Titer | 2.1 x 10^5 |

Key Signaling Pathways Modulated by Saponins

Saponins exert their diverse biological effects by modulating a variety of intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted development of this compound-based therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Many saponins have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[14]

Caption: Saponins inhibit the NF-κB pathway by preventing IKK activation and NF-κB translocation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Saponins can modulate this pathway, often leading to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.[14][20]

Caption: Saponins can inhibit the MAPK pathway by downregulating the phosphorylation of key kinases.

JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity and cell growth. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Certain saponins can modulate the JAK/STAT pathway, contributing to their immunomodulatory and anti-cancer effects.

Caption: Saponins can modulate the JAK/STAT pathway by inhibiting the phosphorylation of JAKs and STATs.

Experimental Protocols for Assessing this compound Bioactivity

Standardized and reproducible experimental protocols are essential for the accurate evaluation of this compound bioactivity. This section provides detailed methodologies for two key assays used to characterize the cytotoxic and hemolytic properties of saponins.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: A stepwise workflow for determining the cytotoxicity of saponins using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

-

This compound Treatment: Prepare serial dilutions of the this compound in fresh culture medium. Remove the old medium from the cells and replace it with 100 µL of the this compound-containing medium or control medium (vehicle control). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8][12]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 1-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][12]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]

Hemolytic Activity Assessment

The hemolytic assay is a common method to screen for this compound activity, based on their ability to lyse red blood cells (RBCs) by interacting with membrane cholesterol.

Caption: A streamlined workflow for assessing the hemolytic activity of saponins.

Detailed Protocol:

-

Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh, anticoagulated blood (e.g., human, sheep, or rabbit). Centrifuge the blood to pellet the RBCs and discard the plasma and buffy coat. Wash the RBC pellet three times with cold phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[8]

-

Assay Setup: In a 96-well microplate, add serial dilutions of the this compound sample. Include a negative control (PBS only, for 0% hemolysis) and a positive control (e.g., 1% Triton X-100, for 100% hemolysis).[8]

-

Incubation: Add the 2% RBC suspension to each well. Incubate the plate at 37°C for 30-60 minutes.[8]

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.[8]

-

Data Acquisition: Carefully transfer the supernatant to a new microplate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Conclusion

The intricate relationship between the structure of saponins and their diverse biological functions presents a compelling area for continued research and drug discovery. The aglycone backbone, the number and nature of the sugar chains, and the presence of specific functional groups are all critical determinants of their pharmacological activity. By leveraging the quantitative data, detailed experimental protocols, and an understanding of the key signaling pathways presented in this guide, researchers and drug development professionals can more effectively explore the therapeutic potential of this versatile class of natural compounds. Further investigation into the precise molecular targets and mechanisms of action will undoubtedly pave the way for the development of novel and effective this compound-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Saikothis compound A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sinobiological.com [sinobiological.com]

- 11. Structural Effect on Adjuvanticity of Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. Structural Effect on Adjuvanticity of Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. A comparison of this compound with other adjuvants for the potentiation of protective immunity by a killed Plasmodium yoelii vaccine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural Effect on Adjuvanticity of Saponins: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 20. Saikothis compound A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Ecological Gauntlet: A Technical Guide to Saponins in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponins (B1172615), a diverse class of plant secondary metabolites, represent a critical component of the sophisticated defense arsenal (B13267) that plants deploy against a myriad of ecological adversaries. Characterized by their amphipathic nature, these glycosylated compounds exhibit a broad spectrum of biological activities, primarily targeting the cell membranes of invading organisms. This in-depth technical guide explores the multifaceted ecological roles of saponins in plant defense, detailing their mechanisms of action against herbivores and pathogens. It provides a comprehensive overview of the signaling pathways that regulate their biosynthesis, presents standardized experimental protocols for their study, and summarizes quantitative data on their efficacy. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering the foundational knowledge and practical methodologies required to harness the potential of these potent natural compounds.

Introduction: The Chemical Shield of Plants

Plants, being sessile organisms, have evolved a remarkable capacity to produce a vast array of chemical compounds to defend themselves from a perpetual onslaught of herbivores and pathogenic microorganisms. Among these, saponins have emerged as a significant and widespread class of defense molecules.[1][2] These compounds are structurally characterized by a lipophilic aglycone (triterpenoid or steroid) linked to one or more hydrophilic sugar chains, granting them their characteristic soap-like properties.[3] This amphipathic structure is central to their defensive function, enabling them to interact with and disrupt the integrity of cellular membranes.[4]

The defensive role of saponins is not merely passive; their production is often dynamically regulated in response to specific threats, a process orchestrated by complex signaling networks within the plant.[5] Understanding the ecological functions, biosynthesis, and regulation of saponins is paramount for developing novel and sustainable strategies for crop protection and for the discovery of new therapeutic agents.

Mechanisms of Saponin-Mediated Defense

Saponins employ a range of mechanisms to deter herbivores and inhibit the growth of pathogens. These can be broadly categorized into direct and indirect defenses.

Direct Defense: A Toxic Deterrent

The primary mode of direct defense by saponins is through their potent, broad-spectrum toxicity, which is particularly effective against insects and fungi.[6][7]

-

Against Herbivores: Saponins act as potent antifeedants and toxins to a wide array of insect herbivores.[2][7] Their bitter taste can deter feeding, while their physiological effects can be lethal. The primary mechanism of toxicity involves the disruption of the insect midgut epithelial cell membranes.[8] Saponins can bind to cholesterol in these membranes, leading to pore formation, loss of cellular integrity, and ultimately, cell death.[6] This disruption impairs nutrient absorption and can lead to starvation and mortality. Furthermore, some saponins can interfere with insect molting by disrupting the synthesis of ecdysteroids.[6]

-

Against Pathogens: The antifungal activity of saponins is a critical component of plant immunity.[3] Similar to their effect on insects, saponins target the sterol components of fungal cell membranes, such as ergosterol.[9] This interaction leads to increased membrane permeability and the leakage of essential cellular components, ultimately inhibiting fungal growth and causing cell death.[9] The presence and structure of the sugar moieties attached to the This compound (B1150181) aglycone are often crucial for their antifungal activity, with a complete loss of activity observed upon their removal.[9][10] For instance, the steroidal glycoalkaloid α-tomatine, found in tomatoes, provides protection against a variety of fungal pathogens.[3][11]

Indirect Defense: Summoning Allies

While less documented, there is emerging evidence that saponins may also play a role in indirect defense by attracting natural enemies of herbivores. The release of specific volatile compounds upon herbivore damage, which can be influenced by the plant's chemical profile including saponins, can guide predatory and parasitic insects to the site of attack.

Regulation of this compound Biosynthesis: The Signaling Cascades

The production of saponins is a tightly regulated process, often induced or enhanced in response to biotic stress. This regulation is primarily mediated by the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA), which act as key signaling molecules in plant defense.[5][12]

The Jasmonate (JA) Pathway: A Response to Herbivory and Necrotrophic Pathogens

The jasmonate signaling pathway is a cornerstone of plant defense against chewing insects and necrotrophic fungi. Mechanical damage caused by herbivores or the recognition of pathogen-associated molecular patterns (PAMPs) triggers the biosynthesis of jasmonic acid.[13]

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which acts as the receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile).[13][14] In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2.[14] Upon binding of JA-Ile to COI1, the SCFCOI1 complex is formed, which targets JAZ proteins for degradation by the 26S proteasome.[14] The degradation of JAZ repressors liberates MYC2 and other transcription factors, which then activate the expression of JA-responsive genes, including those involved in this compound biosynthesis.[13][15] This signaling cascade leads to the accumulation of defensive saponins at the site of attack.

The Salicylic Acid (SA) Pathway: Defense Against Biotrophic Pathogens

The salicylic acid signaling pathway is primarily activated in response to biotrophic and hemibiotrophic pathogens.[16] Upon pathogen recognition, SA levels increase, triggering a downstream signaling cascade that leads to the activation of defense responses, including the production of various antimicrobial compounds.[17]

A key regulator in the SA pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[17] In its inactive state, NPR1 exists as an oligomer in the cytoplasm. Following SA accumulation, cellular redox changes lead to the monomerization of NPR1, allowing its translocation to the nucleus.[17] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, including Pathogenesis-Related (PR) genes.[16][17] While the direct link between the SA pathway and the regulation of specific this compound biosynthesis genes is still an active area of research, there is evidence for crosstalk between the SA and JA pathways, suggesting a complex regulatory network that fine-tunes the plant's chemical defenses.[16]

References

- 1. Four Main Methods for Extracting this compound Extracts from Plants. [greenskybio.com]

- 2. Role of Saponins in Plant Defense Against Specialist Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Saponins – eco-friendly pesticides | SSAR Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-biological activity relationships in triterpenic saponins: the relative activity of protobassic acid and its derivatives against plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biozoojournals.ro [biozoojournals.ro]

- 13. mdpi.com [mdpi.com]

- 14. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular players regulating the jasmonate signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Classification of Saponins: A Technical Guide to Triterpenoid and Steroidal Saponins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponins (B1172615) are a structurally diverse class of naturally occurring glycosides, widely distributed in the plant kingdom and also found in some marine organisms.[1][2] They are characterized by a lipophilic aglycone (sapogenin) and a hydrophilic sugar moiety, conferring amphipathic properties that lead to their characteristic foaming in aqueous solutions.[3] This technical guide provides an in-depth exploration of the two major classes of saponins: triterpenoid (B12794562) and steroidal saponins. It delves into their fundamental structural differences, biosynthetic pathways, and a comparative analysis of their biological activities. Furthermore, this guide offers detailed experimental protocols for the extraction, isolation, characterization, and biological evaluation of these compounds, aiming to equip researchers with the necessary knowledge for their effective study and utilization in drug discovery and development.

Introduction

Saponins have garnered significant attention in the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, immunomodulatory, and hypocholesterolemic effects.[1][2] The classification of saponins is primarily based on the chemical structure of their aglycone component. Triterpenoid saponins possess a 30-carbon aglycone skeleton, while steroidal saponins have a 27-carbon aglycone.[4][5] This fundamental structural divergence influences their physicochemical properties and biological functions. Understanding these differences is paramount for the targeted isolation and development of saponin-based therapeutic agents.

Structural Classification and Physicochemical Properties

The defining feature that distinguishes triterpenoid and steroidal saponins is the nature of their aglycone, or sapogenin. Triterpenoid saponins are derived from a C30 precursor, squalene, leading to a wide variety of pentacyclic or tetracyclic structures.[3] In contrast, steroidal saponins, sometimes referred to as nortriterpenes, have a C27 steroidal skeleton, also originating from the mevalonic acid pathway but with a subsequent loss of three carbon atoms.[3]

Triterpenoid Saponins

The aglycones of triterpenoid saponins are typically pentacyclic, with common skeletons including oleanane, ursane, and lupane (B1675458) types.[6] They can also be tetracyclic, such as the dammarane (B1241002) type. Triterpenoid saponins often possess a carboxyl group, rendering them acidic in nature.[1]

Steroidal Saponins

Steroidal saponins are characterized by a steroidal aglycone, which can be further classified into several subclasses, most notably the spirostan (B1235563) and furostan (B1232713) types.[1] Unlike many triterpenoid saponins, they are generally neutral. The sugar chains in steroidal saponins are most commonly attached at the C-3 position of the aglycone.

Comparative Physicochemical Properties

The structural differences between these two classes of saponins give rise to distinct physicochemical properties that influence their extraction, isolation, and biological activity.

| Property | Triterpenoid Saponins | Steroidal Saponins |

| Aglycone Carbon Skeleton | C30 | C27 |

| Common Aglycone Types | Oleanane, Ursane, Lupane, Dammarane | Spirostan, Furostan |

| Acidity | Often acidic (due to COOH groups) | Generally neutral |

| Molecular Weight Range | Generally higher due to the C30 aglycone and often complex glycosylation | Generally lower than triterpenoid saponins |

| Solubility | Aglycones are lipophilic; glycosides are more water-soluble. Solubility varies greatly with the number and type of sugar moieties. | Aglycones are lipophilic; glycosides are more water-soluble. Furostanol glycosides are generally more water-soluble than their spirostanol (B12661974) counterparts. |

| Distribution | Predominantly found in dicotyledonous plants.[6] | Primarily found in monocotyledonous plants. |

Biosynthesis of Triterpenoid and Steroidal Saponins

The biosynthesis of both triterpenoid and steroidal saponins originates from the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which provide the fundamental five-carbon building block, isopentenyl pyrophosphate (IPP).

Triterpenoid This compound (B1150181) Biosynthesis

The biosynthesis of triterpenoid saponins commences with the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). A key enzyme in this process is β-amyrin synthase (bAS), which produces the pentacyclic triterpene skeleton, β-amyrin. This backbone then undergoes a series of modifications, primarily oxidations and glycosylations. Cytochrome P450 monooxygenases (CYP450s) are responsible for the oxidation steps, introducing hydroxyl groups at various positions on the triterpenoid skeleton. Subsequently, glycosyltransferases (GTs) catalyze the attachment of sugar moieties to these hydroxyl groups, leading to the vast diversity of triterpenoid saponins.[6][7]

Steroidal this compound Biosynthesis

The biosynthetic pathway of steroidal saponins also begins with the cyclization of 2,3-oxidosqualene. However, in this case, the key enzyme is cycloartenol (B190886) synthase (CAS), which produces cycloartenol, the precursor for plant sterols. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol. Cholesterol then serves as the precursor for the biosynthesis of steroidal saponins. The steroidal backbone undergoes a series of hydroxylations, oxidations, and glycosylations, catalyzed by CYP450s and GTs, respectively, to form the diverse array of steroidal saponins.[8]

Comparative Biological Activities

Both triterpenoid and steroidal saponins exhibit a wide range of pharmacological activities. However, the specific nature and potency of these activities can differ based on their structural characteristics.

Anti-inflammatory Activity

Many triterpenoid and steroidal saponins have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). For instance, certain triterpenoid saponins have shown potent inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values in the micromolar range.[7][9]

Anticancer Activity

The anticancer potential of saponins is a major area of research. Both classes of saponins can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The cytotoxic efficacy, often expressed as the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific this compound and the cancer cell line. For example, certain steroidal saponins have exhibited potent cytotoxicity against human gastric carcinoma (SGC-7901) and hepatocellular carcinoma (HepG2) cells.[10]

| This compound Type | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Triterpenoid | Compound 1 (from Entada phaseoloides) | RAW 264.7 (NO inhibition) | 25.08 | [9] |

| Triterpenoid | Compound 4 (from Entada phaseoloides) | RAW 264.7 (NO inhibition) | 20.13 | [9] |

| Triterpenoid | Entagenic acid | RAW 264.7 (NO inhibition) | 23.48 | [9] |

| Steroidal | Dioscin | SGC-7901 (gastric) | 3.03 | [8] |

| Steroidal | Dioscin | AGS (gastric) | 2.18 | [8] |

| Steroidal | Dioscin | MGC-803 (gastric) | 4.10 | [8] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell line and exposure time.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, characterization, and biological evaluation of saponins.

Extraction of Saponins from Plant Material

Protocol:

-

Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder.

-

Defatting: To remove lipids, perform a preliminary extraction with a non-polar solvent like n-hexane using a Soxhlet apparatus for several hours.

-

This compound Extraction: Extract the defatted plant material with an aqueous alcohol solution (e.g., 70-80% ethanol or methanol) under reflux or using maceration with agitation. Repeat the extraction process multiple times to ensure maximum yield.

-

Filtration and Concentration: Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Isolation of Saponins by Column Chromatography

Protocol:

-

Adsorption Chromatography: Subject the crude this compound extract to column chromatography using a stationary phase like silica (B1680970) gel or a macroporous resin (e.g., AB-8).

-

Elution: Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., by increasing the proportion of methanol and then adding water).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Combine fractions containing saponins with similar TLC profiles and subject them to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Structural Characterization of Saponins

5.3.1. Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., methanol).

-

Analysis: Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI).

-

Data Interpretation: Determine the molecular weight and elemental composition from the mass-to-charge ratio (m/z) of the molecular ion. Use tandem MS (MS/MS) to fragment the molecule and deduce the sugar sequence and aglycone structure.

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound in a suitable deuterated solvent (e.g., methanol-d4, pyridine-d5).

-

Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

-

Data Interpretation: Assign the proton and carbon signals of the aglycone and sugar moieties. Use the 2D NMR data to establish the connectivity of atoms within the aglycone and sugar units, the sequence and linkage of the sugar chain, and the stereochemistry of the molecule.

In Vitro Anti-inflammatory Activity Assay

Protocol (Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages):

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

In Vitro Anticancer Activity Assay

Protocol (MTT Assay):

-

Cell Culture: Culture the desired cancer cell line (e.g., HeLa, HepG2) in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of the test this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

Triterpenoid and steroidal saponins represent two major classes of natural products with significant potential for therapeutic applications. Their distinct structural features, arising from different biosynthetic pathways, lead to a diverse array of physicochemical properties and biological activities. A thorough understanding of their classification, biosynthesis, and bioactivity, coupled with robust experimental methodologies for their study, is crucial for advancing research and development in this field. This technical guide provides a comprehensive foundation for scientists and researchers to explore the vast potential of these fascinating molecules in the quest for novel therapeutic agents.

References

- 1. rainbowfeeding.com [rainbowfeeding.com]

- 2. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Steroidal Saponins: Naturally Occurring Compounds as Inhibitors of the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triterpene saponins with anti-inflammatory activity from the stems of Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Pharmacological Virtues of Saponins: A Technical Guide to Their Diverse Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponins (B1172615), a structurally diverse class of naturally occurring glycosides, have long been a focal point of ethnobotanical and modern pharmacological research. Predominantly found in the plant kingdom, these amphipathic molecules, consisting of a lipophilic aglycone (triterpenoid or steroid) and a hydrophilic sugar chain, exhibit a wide spectrum of biological activities. Their unique chemical architecture allows for interactions with cell membranes, leading to a variety of pharmacological effects, including anti-inflammatory, antitumor, immunomodulatory, neuroprotective, cardiovascular, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of different saponin (B1150181) classes, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.

Core Pharmacological Properties of this compound Classes

Saponins are broadly categorized based on the chemical nature of their aglycone backbone into triterpenoid, steroid, and steroidal glycoalkaloid saponins. Each class demonstrates a unique pharmacological profile, which is further influenced by the type and number of sugar moieties attached.

Triterpenoid Saponins

Triterpenoid saponins, characterized by a 30-carbon aglycone backbone, are widely distributed in medicinal plants such as Panax ginseng (ginsenosides) and Glycyrrhiza glabra (glycyrrhizin). They are renowned for their adaptogenic, anti-inflammatory, and anticancer properties.

Steroidal Saponins

Steroidal saponins possess a 27-carbon steroidal aglycone. They are key constituents of plants like Dioscorea species (dioscin) and Tribulus terrestris. Their pharmacological activities include cardiovascular protection, anticancer effects, and serving as precursors for the synthesis of steroid hormones.[1]

Steroidal Glycoalkaloid Saponins

Steroidal glycoalkaloid saponins are nitrogen-containing steroidal saponins found in plants of the Solanum genus, such as potatoes and tomatoes. While some can be toxic at high concentrations, they also exhibit potent antifungal and anticancer activities.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of various saponins, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Saponins

| This compound/Extract | This compound Class | Assay | Target/Mediator | IC50 Value | Reference |

| Gnetumoside A | Steroidal | NO Production Inhibition in LPS-stimulated RAW264.7 cells | Nitric Oxide | 14.10 ± 0.75 µM | [2] |

| Gnetumoside B | Steroidal | NO Production Inhibition in LPS-stimulated RAW264.7 cells | Nitric Oxide | 27.88 ± 0.86 µM | [2] |

| Ajuga integrifolia Methanolic Extract | Not Specified | Protein Denaturation Inhibition | Protein Denaturation | 532 µg/ml | [3] |

| Ajuga integrifolia Hexane Extract | Not Specified | Protein Denaturation Inhibition | Protein Denaturation | 718 µg/ml | [3] |

| Ajuga integrifolia Aqueous Extract | Not Specified | Protein Denaturation Inhibition | Protein Denaturation | 974 µg/ml | [3] |

Table 2: Antitumor Activity of Saponins

| This compound | This compound Class | Cell Line | IC50 Value | Reference |

| Ursolic Acid | Triterpenoid | A549 (Lung Carcinoma) | 21.9 ± 0.05 µM | [4] |

| Ursolic Acid | Triterpenoid | HeLa (Cervical Cancer) | 11.2 ± 0.05 µM | [4] |

| Ursolic Acid | Triterpenoid | HepG2 (Hepatocellular Carcinoma) | 104.2 ± 0.05 µM | [4] |

| Ursolic Acid | Triterpenoid | SH-SY5Y (Neuroblastoma) | 6.9 ± 0.05 µM | [4] |

| Oleanolic Acid | Triterpenoid | A549 (Lung Carcinoma) | 85.3 ± 0.05 µM | [4] |

| Oleanolic Acid | Triterpenoid | HeLa (Cervical Cancer) | 70.1 ± 0.05 µM | [4] |

| Oleanolic Acid | Triterpenoid | HepG2 (Hepatocellular Carcinoma) | 59.2 ± 0.05 µM | [4] |